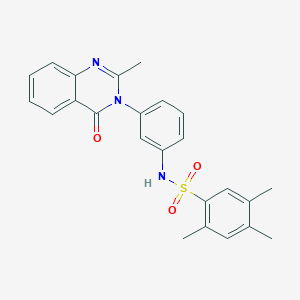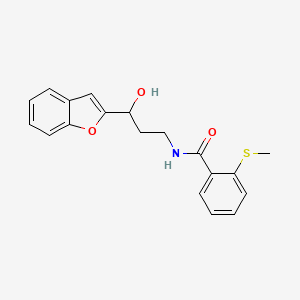
2,4,5-trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is an organic compound characterized by the presence of both sulfonamide and quinazoline moieties. The compound is notable for its diverse biological activities and its relevance in pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of 2-methyl-4-oxoquinazoline
Reactants: Anthranilic acid and acetic anhydride
Conditions: Reflux, solvent such as toluene
Reagents: Hydrochloric acid
Reaction: Cyclization reaction to form quinazoline ring
Step 2: : Formation of 3-(2-methyl-4-oxoquinazolin-3(4H)-yl)aniline
Reactants: 2-methyl-4-oxoquinazoline and aniline derivatives
Conditions: Base catalyst such as sodium hydride
Step 3: : Attachment of sulfonamide group
Reactants: 3-(2-methyl-4-oxoquinazolin-3(4H)-yl)aniline and benzenesulfonyl chloride
Conditions: Cooling, using base like triethylamine
Industrial Production Methods: : The industrial synthesis of 2,4,5-trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide requires scale-up considerations including the use of large-scale reactors, efficient purification techniques like recrystallization, and column chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Undergoes oxidation with agents like potassium permanganate, resulting in oxidative cleavage.
Reduction: : Reduction with hydrogen in the presence of palladium results in the reduction of the quinazoline ring.
Substitution: : Nucleophilic substitution reactions are common at the sulfonamide nitrogen, forming various derivatives.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide
Reduction Reagents: : Hydrogen gas, palladium catalyst
Substitution Conditions: : Elevated temperatures, solvents such as dimethylformamide
Major Products
Oxidation: : Carboxylic acid derivatives
Reduction: : Quinazoline derivatives
Substitution: : Varied sulfonamide derivatives
Applications De Recherche Scientifique
Chemistry: : This compound is used as a starting material for the synthesis of other heterocyclic compounds due to its reactive functional groups.
Biology: : In biological research, the compound has been studied for its potential as an enzyme inhibitor, impacting pathways involved in cell growth and apoptosis.
Medicine: : It's explored as a candidate in anticancer research due to its ability to inhibit specific kinase enzymes involved in cancer cell proliferation.
Industry: : The compound’s derivatives are used in the manufacture of certain dyes and pigments, and as intermediates in organic synthesis.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of kinase enzymes. By binding to the ATP-binding site of these enzymes, it prevents phosphorylation events essential for cell signaling pathways. This interruption can lead to cell cycle arrest and apoptosis, making it a potential therapeutic agent in cancer treatment.
Comparaison Avec Des Composés Similaires
Compared to other sulfonamide-quinazoline derivatives, 2,4,5-trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide demonstrates higher specificity for certain kinase targets.
Similar Compounds
2,4,5-trimethylbenzenesulfonamide: : Lacks the quinazoline moiety, leading to different biological activity.
N-(3-(4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide: : Similar backbone but lacks methyl substitutions, affecting its potency and selectivity.
Quinazoline derivatives: : Broad class with varying activities depending on substitutions.
The distinct structure of this compound endows it with unique properties, enhancing its potential in research and therapeutic applications.
Propriétés
IUPAC Name |
2,4,5-trimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-15-12-17(3)23(13-16(15)2)31(29,30)26-19-8-7-9-20(14-19)27-18(4)25-22-11-6-5-10-21(22)24(27)28/h5-14,26H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVYTOUKABKQHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}quinoline](/img/structure/B2870553.png)
![N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopent-3-ene-1-carboxamide](/img/structure/B2870554.png)
![{[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B2870555.png)
![2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2870558.png)
![6-[5-(5-Chloropyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2870559.png)
![2-[(4-fluorophenyl)sulfanyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2870561.png)
![(7-ethyl-2-oxochromen-4-yl)methyl 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2870563.png)
![N-(2-cyanophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2870564.png)


![(3aS,4R,6aR)-tert-butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2870567.png)
![Tert-butyl N-[2-[4-[(but-2-ynoylamino)methyl]phenyl]ethyl]carbamate](/img/structure/B2870568.png)
![N-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2870569.png)
![2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-methoxyacetamide](/img/structure/B2870573.png)
